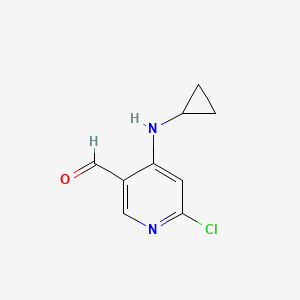

6-Chloro-4-(cyclopropylamino)nicotinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-4-(cyclopropylamino)nicotinaldehyde is a chemical compound with significant interest in various fields of research It is a derivative of pyridinecarboxaldehyde, characterized by the presence of a chloro group at the 6th position, a cyclopropylamino group at the 4th position, and an aldehyde group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(cyclopropylamino)nicotinaldehyde typically involves multi-step reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 6-chloropyridine-3-carbaldehyde.

Amination: The 6-chloropyridine-3-carbaldehyde undergoes amination with cyclopropylamine under controlled conditions to introduce the cyclopropylamino group at the 4th position.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for reaction monitoring and control.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-4-(cyclopropylamino)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 6-Chloro-4-(cyclopropylamino)pyridine-3-carboxylic acid.

Reduction: 6-Chloro-4-(cyclopropylamino)pyridine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-4-(cyclopropylamino)nicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-4-(cyclopropylamino)nicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

- 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde

- 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde

- 6-Chloro-4-(propylamino)pyridine-3-carbaldehyde

Comparison:

- Structural Differences: The primary difference lies in the substituent at the 4th position (cyclopropylamino vs. methylamino, ethylamino, or propylamino).

- Reactivity: The presence of different substituents can influence the reactivity and chemical behavior of the compound.

- Applications: While all these compounds may have similar applications, the specific substituent can affect their biological activity and suitability for certain applications.

Biologische Aktivität

6-Chloro-4-(cyclopropylamino)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic compounds, specifically pyridine derivatives. Its structure can be represented as follows:

- Molecular Formula : C10H10ClN2O

- Molecular Weight : 224.65 g/mol

The compound features a chloro substituent at the 6-position and a cyclopropylamino group at the 4-position of the nicotinaldehyde backbone.

Research indicates that this compound functions primarily as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 plays a crucial role in the MyD88-dependent signaling pathway, which is implicated in various inflammatory and autoimmune diseases. By inhibiting IRAK4, this compound may modulate inflammatory responses and provide therapeutic benefits in conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in several studies:

- Anti-inflammatory Effects : In vitro studies have shown that this compound effectively reduces pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases .

- Antitumor Activity : Preliminary studies indicate that it may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of kinase signaling pathways critical for tumor growth .

- Neuroprotective Effects : Some research suggests that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in conditions like multiple sclerosis .

Case Study 1: Rheumatoid Arthritis

In a controlled study involving animal models of rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups. This suggests its efficacy as a therapeutic agent for managing rheumatoid arthritis symptoms.

Case Study 2: Cancer Cell Lines

A series of assays conducted on various cancer cell lines demonstrated that treatment with this compound led to decreased viability and increased apoptosis rates. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.

Data Tables

Eigenschaften

IUPAC Name |

6-chloro-4-(cyclopropylamino)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-9-3-8(12-7-1-2-7)6(5-13)4-11-9/h3-5,7H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYOURDFBJTGQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=NC=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.